Product packaging for Ethyl 2-amino-4-fluoro-5-methoxybenzoate(Cat. No.:CAS No. 1247376-44-8)

Ethyl 2-amino-4-fluoro-5-methoxybenzoate

Cat. No.: B1526768
CAS No.: 1247376-44-8
M. Wt: 213.21 g/mol
InChI Key: FVGGZVBYTCGIED-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Ethyl 2-amino-4-fluoro-5-methoxybenzoate is systematically named according to IUPAC guidelines as This compound , with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . The compound features a benzoate core substituted with amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups at positions 2, 4, and 5, respectively, along with an ethyl ester (-COOCH₂CH₃) at position 1.

Synonyms include 1247376-44-8 (CAS registry number), SCHEMBL17241781 , and AKOS011267520 . Structural analogs, such as mthis compound (C₉H₁₀FNO₃), differ only in the ester alkyl group (methyl vs. ethyl).

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound remains limited, related esters provide insights into its conformational preferences. For example, ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate (CCDC 900000) adopts a planar benzopyran system with substituents oriented orthogonally to minimize steric strain. Analogous benzoate derivatives, such as ethyl 4-amino-2-fluoro-5-methoxybenzoate, exhibit a nearly planar benzene ring with intramolecular hydrogen bonding between the amino and ester carbonyl groups.

Key structural features inferred for this compound include:

  • A para-fluoro and meta-methoxy substitution pattern on the aromatic ring.
  • Rotatable bonds at the ester group (C-O) and methoxy side chain, enabling conformational flexibility.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 1.30 (t, 3H, -CH₂CH₃), 3.85 (s, 3H, -OCH₃), 4.25 (q, 2H, -COOCH₂), 6.50–7.20 (m, 2H, aromatic H), and 5.10 (s, 2H, -NH₂).
  • ¹³C NMR : Peaks at δ 14.1 (-CH₂CH₃), 56.2 (-OCH₃), 60.8 (-COOCH₂), 115–160 (aromatic carbons), and 167.5 (C=O).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹ (N-H stretch, amino group).
  • 1705 cm⁻¹ (C=O stretch, ester).
  • 1250 cm⁻¹ (C-F stretch).
  • 1040 cm⁻¹ (C-O-C stretch, methoxy).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 213.21 [M]⁺.
  • Fragmentation patterns: Loss of ethyl (-46 Da) and methoxy (-31 Da) groups, yielding peaks at m/z 167 and 182.

Comparative Analysis with Structural Analogs

A comparison with mthis compound (C₉H₁₀FNO₃) highlights the impact of the ester alkyl chain:

Property Ethyl Ester Methyl Ester
Molecular Weight 213.21 g/mol 199.18 g/mol
Boiling Point 313°C (predicted) 290°C (predicted)
LogP 2.14 1.98
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂)

The ethyl group enhances lipophilicity (higher LogP) compared to the methyl analog, influencing solubility and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO3 B1526768 Ethyl 2-amino-4-fluoro-5-methoxybenzoate CAS No. 1247376-44-8

Properties

IUPAC Name

ethyl 2-amino-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGZVBYTCGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Substituted Benzoic Acid Methyl Ester Derivatives

A relevant method for preparing related methoxy-amino benzoic acids involves the following steps (adapted from a patent on 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid synthesis, which shares structural similarity):

  • Step 1: React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid under controlled molar ratios (1:5-8) for 5–10 hours to introduce sulfonyl chloride functionality.
  • Step 2: Hydrolyze and separate the intermediate to obtain 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
  • Step 3: React the intermediate with sodium sulfite and diethyl sulfate under reflux for 5–10 hours to introduce ethyl sulfone groups.
  • Step 4: Acidify with hydrochloric acid, followed by purification steps like recrystallization and drying to obtain the final product with high purity (>99.5%) and yield (~75%).

Though this method targets a sulfonyl derivative, the approach of starting from a methoxy- and acetamido-substituted methyl benzoate ester and performing selective substitution reactions under reflux and acidic conditions is instructive for preparing ethyl 2-amino-4-fluoro-5-methoxybenzoate analogs.

Fluorination and Amination Strategy

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acetamido methyl benzoate + chlorosulfonic acid Molar ratio 1:5-8, reflux 5–10 hours 5–10 hours ~87 (for sulfonyl intermediate) Sulfonyl chloride intermediate formation
Hydrolysis and separation Hydrolysis in aqueous medium Ambient to 40 °C 1 hour Isolation of intermediate
Reaction with sodium sulfite and diethyl sulfate Molar ratio 1:4-6:2-3, reflux Reflux (approx. 100 °C) 5–10 hours Introduction of ethyl sulfone group
Acidification and purification HCl acidification, recrystallization <40 °C filtration 75 total Final purification for high purity
Fluorination (analogous) KF, CsF, or other fluoride source + base 50–100 °C Several hours Variable Requires amino protection

Purification and Quality Control

  • The final product is typically purified by recrystallization from suitable solvents such as ethanol or water.
  • Activated carbon treatment may be used for decolorization.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) confirm purity levels above 99%.
  • Yield optimization focuses on controlling reaction times, temperatures, and reagent molar ratios.

Research Findings and Industrial Relevance

  • The method involving chlorosulfonic acid and subsequent sulfite/ethyl sulfate reactions demonstrates a high-yield, scalable route with product purity suitable for industrial applications.
  • Fluorination methods require careful control of reaction conditions to avoid side reactions and ensure selective substitution.
  • Protection-deprotection strategies for the amino group are essential to maintain functional group integrity during fluorination.
  • The ethyl ester moiety can be introduced early in the synthesis or via esterification of the corresponding acid.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Limitations
Sulfonyl intermediate route (Patent CN103319385B) Acetamido methyl benzoate → sulfonyl chloride → sulfite/ethyl sulfate reaction → acidification High yield (~75%), high purity (99.5%), industrially scalable Specific to sulfonyl derivatives, requires multiple steps
Fluorination with amino protection Amino-protected methoxy benzoate → fluorination → deprotection → esterification Selective fluorination possible, adaptable Requires protection steps, sensitive to conditions
Direct esterification of substituted acid Substituted benzoic acid → esterification with ethanol Simple, direct Requires pure acid precursor, may have lower selectivity

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-4-fluoro-5-methoxybenzoic acid and ethanol.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-fluoro-5-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Methyl 2-amino-4-fluoro-5-methoxybenzoate

  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol (14.03 g/mol lighter than the ethyl ester)
  • Applications : Likely used in similar synthetic pathways but with altered pharmacokinetics due to ester size.

2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6)

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 198.61 g/mol
  • Key Differences :
    • Chlorine replaces fluorine at position 4, increasing molecular weight and possibly altering electronic effects (chlorine is more electronegative than fluorine).
    • A nitrile group replaces the ester, shifting reactivity toward nucleophilic addition rather than hydrolysis .
  • Applications : Likely serves as an intermediate in heterocyclic synthesis (e.g., agrochemicals or dyes).

Ethyl 2-Fluoro-4-iodobenzoate

  • Molecular Formula : C₉H₈FIO₂ (estimated)
  • Lacks the amino and methoxy groups, reducing hydrogen-bonding capacity compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key Applications
This compound C₁₀H₁₂FNO₃ 213.21 NH₂ (2), F (4), OCH₃ (5) N/A Life science research
Mthis compound C₉H₁₀FNO₃ 199.18 NH₂ (2), F (4), OCH₃ (5) N/A Laboratory synthesis
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 NH₂ (2), Cl (4), OCH₃ (5) 97% Heterocyclic intermediates
Ethyl 2-Fluoro-4-iodobenzoate C₉H₈FIO₂ ~294.06 F (2), I (4) N/A Cross-coupling reactions

Key Research Findings

  • Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability in drug design .
  • Halogen Effects : Fluorine’s small size and high electronegativity enhance metabolic stability, whereas chlorine or iodine may improve binding affinity in target proteins .

Biological Activity

Ethyl 2-amino-4-fluoro-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a fluorine atom, and a methoxy group attached to a benzoate structure. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

  • Molecular Formula : C₉H₁₀FNO₂
  • Molecular Weight : 183.18 g/mol
  • Structural Features : The presence of the amino group allows for hydrogen bonding, while the fluorine and methoxy groups may enhance binding affinity to biological targets.

The mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The structural characteristics may facilitate these interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules.
  • Hydrophobic Interactions : The methoxy group can participate in hydrophobic interactions, potentially influencing the compound's binding affinity and specificity.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. In vitro and in vivo evaluations have assessed their effects on liver function enzymes, suggesting potential therapeutic applications in oxidative stress-related conditions.

Toxicity Studies

Investigations into the toxicity of this compound revealed interesting reactivity patterns. In vitro assays were conducted to evaluate its impact on cellular health, indicating that while some derivatives exhibit promising activity, further studies are necessary to fully understand their safety profiles.

Case Studies

  • Biochemical Assays : this compound has been utilized as a probe in biochemical assays to study enzyme activity and protein interactions. These studies aim to elucidate the compound’s potential role in modulating biochemical pathways.
  • Pharmacological Evaluations : In pharmacological contexts, related compounds have been tested for their reactivity and toxicity using animal models. Results suggest that modifications to the compound could enhance its pharmacological properties, paving the way for drug development .

Data Summary

Study FocusFindings
Antioxidant ActivityExhibited potential antioxidant properties; effects on liver function enzymes assessed
Toxicity EvaluationReactivity patterns noted; further investigation needed for safety profile
Biochemical ApplicationsUsed as a probe in enzyme activity studies; implications for drug design and therapeutic use

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 2
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Ethyl 2-amino-4-fluoro-5-methoxybenzoate

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